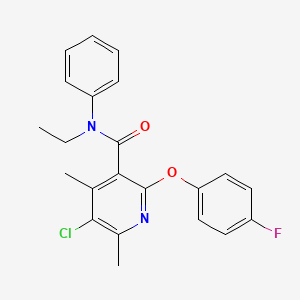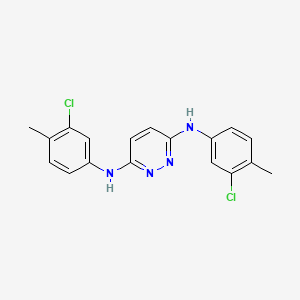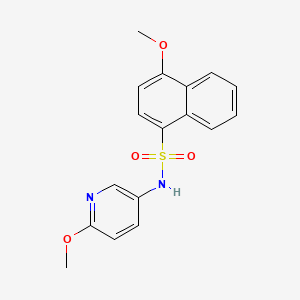
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide is a complex organic compound with the molecular formula C22H20ClFN2O2 This compound is known for its unique structural features, which include a pyridine ring substituted with various functional groups such as chloro, ethyl, fluorophenoxy, dimethyl, and phenyl groups
Preparation Methods
The synthesis of 5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring is typically synthesized through a condensation reaction involving appropriate precursors.
Introduction of Substituents: The chloro, ethyl, fluorophenoxy, dimethyl, and phenyl groups are introduced through various substitution reactions. These reactions may involve halogenation, alkylation, and arylation processes.
Final Assembly: The final step involves coupling the substituted pyridine ring with the carboxamide group under controlled conditions to form the target compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and advanced reaction techniques.
Chemical Reactions Analysis
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Scientific Research Applications
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a drug candidate for treating specific diseases.
Industry: The compound may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through various biochemical pathways, which are currently under investigation to fully understand its mode of action.
Comparison with Similar Compounds
When compared to similar compounds, 5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide stands out due to its unique combination of substituents. Similar compounds may include:
5-chloro-N-ethyl-2-(4-chlorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide: Differing by the presence of a chlorophenoxy group instead of a fluorophenoxy group.
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-methylpyridine-3-carboxamide: Differing by the presence of a methyl group instead of a phenyl group.
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxylic acid: Differing by the presence of a carboxylic acid group instead of a carboxamide group.
Properties
Molecular Formula |
C22H20ClFN2O2 |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H20ClFN2O2/c1-4-26(17-8-6-5-7-9-17)22(27)19-14(2)20(23)15(3)25-21(19)28-18-12-10-16(24)11-13-18/h5-13H,4H2,1-3H3 |
InChI Key |
OESSJXHDKWOOLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C(=C(N=C2OC3=CC=C(C=C3)F)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-(phenylcarbonyl)-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione](/img/structure/B15005517.png)

![2-{4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazin-1-yl}acetamide](/img/structure/B15005544.png)
![3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15005547.png)
![Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-pyrrolidin-1-yl-](/img/structure/B15005557.png)

![2-[5-(3-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B15005570.png)
![{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetic acid](/img/structure/B15005577.png)
![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15005578.png)
![Propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(2-chlorophenyl)-, ethyl ester](/img/structure/B15005582.png)
amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B15005590.png)

![2-[(1E)-prop-1-en-1-yl]-2-(prop-2-en-1-yl)piperidine](/img/structure/B15005602.png)
